Hydrogen Bond Donor Count: Nortropane (HBD=1) vs. N-Methyl Tropane (HBD=0) — Physicochemical and Pharmacological Implications
The target compound (CAS 34487-66-6), possessing a secondary amine in the nortropane scaffold, has one hydrogen bond donor (HBD = 1). Its closest structural analog, valtropine (CAS 495-82-9), carries a tertiary N-methyl amine and has HBD = 0 [1][2]. This single-atom difference (H vs. CH₃) produces a discrete change in hydrogen bond donor count that influences passive membrane permeability, aqueous solubility, and the compound's capacity to act as a hydrogen bond donor in receptor pharmacophores. For comparison, the prototypical muscarinic antagonists atropine (HBD = 1, XLogP = 1.83, TPSA = 49.77 Ų) and scopolamine (HBD = 1, XLogP = 0.79, TPSA = 62.3 Ų) both retain a hydrogen bond donor, consistent with the hydroxyl-bearing tropic acid ester moiety, yet differ substantially from the target in lipophilicity and bulk [3][4].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (secondary amine, nortropane scaffold) |
| Comparator Or Baseline | Valtropine (CAS 495-82-9): HBD = 0 (tertiary amine, N-methyl tropane); Atropine (CAS 51-55-8): HBD = 1; Scopolamine (CAS 51-34-3): HBD = 1 |
| Quantified Difference | Target HBD = 1 vs. Valtropine HBD = 0 (absolute difference of 1 HBD unit); Target vs. Atropine: same HBD but 78 Da lighter and 0.47 log units more lipophilic |
| Conditions | Computed physicochemical properties from PubChem (XLogP3, Cactvs HBD/HBA) |
Why This Matters
Hydrogen bond donor count is a key parameter in Lipinski's Rule of Five and CNS MPO scoring; the presence of one H-bond donor in the target may reduce passive BBB permeability relative to valtropine while enhancing aqueous solubility, directly influencing suitability for peripheral vs. central nervous system target applications.
- [1] PubChem. Isoporoidine (CID 12311200). Computed Properties: Hydrogen Bond Donor Count 1, XLogP3-AA 2.3, TPSA 38.3 Ų. View Source
- [2] Plantaedb. Valtropine. XlogP 2.70, H-Bond Donor 0, H-Bond Acceptor 3, TPSA 29.50 Ų. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. Atropine ligand page. Hydrogen bond donors 1, Rotatable bonds 5, TPSA 49.77, Molecular weight 289.17, XLogP 1.83. View Source
- [4] IUPHAR/BPS Guide to Pharmacology. Scopolamine ligand page. Hydrogen bond donors 1, TPSA 62.3, Molecular weight 303.15, XLogP 0.79. View Source
